2-Methoxy-4-methyl-5-nitrobenzoic acid

Description

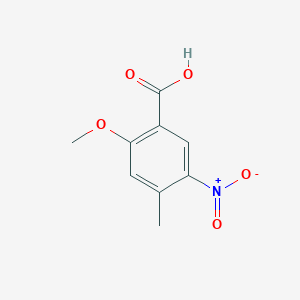

2-Methoxy-4-methyl-5-nitrobenzoic acid is a substituted benzoic acid derivative characterized by a methoxy group at position 2, a methyl group at position 4, and a nitro group at position 5 on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing nitro group and electron-donating methoxy and methyl substituents, which modulate its reactivity and physicochemical properties. While specific data on its synthesis or applications are sparse in the provided evidence, its structural analogs and derivatives are frequently utilized as intermediates in drug development and material science .

Properties

IUPAC Name |

2-methoxy-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-8(15-2)6(9(11)12)4-7(5)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIDTLKHBYHZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxy-4-methyl-5-nitrobenzoic acid typically involves the nitration of 2-methoxy-4-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-Methoxy-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted by other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with strong nucleophiles like sodium hydroxide can replace the methoxy group with a hydroxyl group.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

Pharmaceutical Applications

2-Methoxy-4-methyl-5-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features facilitate its use in drug development.

Case Study: Enzyme Inhibition

Research has shown that this compound can act as a potent inhibitor of xanthine oxidase, which is crucial in the treatment of gout and hyperuricemia. The compound's structure allows it to interact effectively with the enzyme, enhancing its potential as a therapeutic agent.

| Compound | IC50 (μM) |

|---|---|

| This compound | 12.1 ± 0.5 |

| Lead Compound | 8.7 ± 0.7 |

This table illustrates that while the lead compound shows higher potency, modifications to the structure can yield compounds with varying inhibitory activities, indicating a pathway for further drug development .

Biological Research

The compound has been utilized in biological studies to understand enzyme interactions and mechanisms.

Study: Antioxidant Activity

In vitro studies have demonstrated significant antioxidant properties, with the compound exhibiting an IC50 value of 25 µM against DPPH radicals. This suggests its potential utility in developing antioxidant therapies.

Study: Cytotoxicity in Cancer Cells

Another study assessed the cytotoxic effects on human cancer cell lines, revealing a dose-dependent decrease in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 10 |

| HeLa (Cervical) | 30 |

These findings indicate that this compound may have applications in cancer treatment due to its ability to selectively inhibit cancer cell growth .

Industrial Applications

In industrial settings, this compound is used as an intermediate for synthesizing various materials, including dyes and plastics.

Synthesis Process

The synthesis typically involves methylation of 2-hydroxy-4-methyl-5-nitrobenzoic acid using methyl iodide in the presence of potassium carbonate, optimized for high yield and purity .

Environmental Applications

Research has explored the degradation pathways of benzene dye intermediates like 4-methoxy-2-nitroaniline (4M2NA), which is structurally related to this compound. Advanced oxidation processes have shown promise in degrading these compounds, highlighting their relevance in environmental chemistry .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. For instance, the nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The exact molecular targets and pathways involved would depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

4-Methoxy-3-nitrobenzoic Acid (CAS 89-41-8)

- Structure : Methoxy at position 4, nitro at position 3.

- Properties : Melting point 191–194°C, higher polarity due to nitro proximity to carboxylic acid.

- Applications : Used in organic synthesis; its nitro group facilitates electrophilic substitution reactions. Lacks the methyl group, reducing steric hindrance compared to 2-methoxy-4-methyl-5-nitrobenzoic acid .

5-Methoxy-2-methyl-4-nitrobenzoic Acid (CAS 1401423-31-1)

4-Chloro-2-methyl-5-nitrobenzoic Acid (CAS 476660-41-0)

- Structure : Chloro at position 4 instead of methoxy.

- Properties: Chloro’s electron-withdrawing effect increases acidity and reactivity in nucleophilic aromatic substitution.

Functional Group Replacements

4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid

5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic Acid (CAS 1461714-49-7)

- Structure : Additional methoxymethoxy group at position 4.

- Properties : Molecular weight 257.19 g/mol. The bulky methoxymethoxy group may hinder crystallization but increases synthetic versatility for further derivatization .

Biological Activity

2-Methoxy-4-methyl-5-nitrobenzoic acid (CAS No. 90763-12-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9N1O5

- Molar Mass : Approximately 226.19 g/mol

- Physical State : Yellow crystalline solid

- Melting Point : 146-148 °C

- Boiling Point : Approximately 429 °C

- Solubility : Soluble in common organic solvents

- Density : Approximately 1.367 g/cm³

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. The nitro group in its structure enhances its reactivity and allows for various chemical modifications, which can be leveraged for developing therapeutic agents.

Enzyme Inhibition

Research indicates that this compound effectively inhibits certain enzymes involved in oxidative processes, such as xanthine oxidase, which plays a significant role in purine metabolism and is implicated in various pathologies including gout and cardiovascular diseases.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress, a condition linked to numerous diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cells .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. For example, research demonstrated that it induces apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25.6 | Induction of apoptosis |

| MCF-7 | 30.1 | Cell cycle arrest |

Case Studies

-

Xanthine Oxidase Inhibition :

- A study highlighted the compound's role as a potent inhibitor of xanthine oxidase, with implications for treating conditions like gout. The inhibition was quantified with an IC50 value indicating effective enzyme interaction.

- Antioxidant Effects :

-

Cytotoxicity in Cancer Models :

- In studies using human cancer cell lines, the compound exhibited dose-dependent cytotoxic effects, leading to increased apoptosis markers and decreased cell viability over time.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics influenced by its lipophilicity due to the methoxy group. The nitro group may also affect metabolic pathways, enhancing its utility as a drug candidate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-4-methyl-5-nitrobenzoic acid in laboratory settings?

- Methodology : A common approach involves nitration of a substituted benzoic acid precursor. For example, methyl 4-methyl-2-methoxybenzoate can be nitrated at the 5-position using a mixture of nitric acid and sulfuric acid, followed by hydrolysis to yield the free acid. This method avoids harsh oxidation steps, as seen in analogous syntheses of nitrobenzoic acids .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via recrystallization (e.g., using ethanol/water). Final product purity (>95%) can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can the purity and structural integrity of this compound be confirmed?

- Analytical Techniques :

- NMR : H NMR (DMSO-d6) should show characteristic signals: ~8.1 ppm (aromatic H-6), ~3.9 ppm (methoxy group), and ~2.4 ppm (methyl group). C NMR confirms carbonyl (C=O) at ~168 ppm .

- Mass Spectrometry : ESI-MS in negative mode typically displays [M-H] ions. Theoretical molecular weight: 225.17 g/mol (CHNO) .

- Melting Point : Compare observed mp (e.g., 191–194°C) with literature values to assess crystallinity and purity .

Q. What are the primary challenges in handling and storing this compound?

- Safety : Nitro groups confer potential explosivity under extreme conditions. Avoid grinding dry powder; store in a cool, dark environment (<25°C) .

- Stability : The carboxylic acid group may hydrolyze in basic aqueous solutions. Store as a sodium salt in inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can conflicting biological activity data for structurally similar nitrobenzoic acids be resolved?

- Case Study : Derivatives like 4-amino-5-chloro-2-methoxybenzoic acid show divergent receptor binding (e.g., 5-HT4 agonist vs. GPCR antagonist). To resolve contradictions:

- Perform dose-response assays across multiple cell lines.

- Use computational docking (e.g., AutoDock Vina) to compare binding poses with receptor crystal structures .

- Validate findings with radioligand displacement assays .

Q. What strategies optimize regioselectivity in the nitration of methoxy-methylbenzoic acid precursors?

- Experimental Design :

- Directing Groups : The methoxy group at position 2 directs nitration to position 5 due to its electron-donating resonance effect.

- Solvent Effects : Use polar aprotic solvents (e.g., acetic acid) to enhance nitronium ion () reactivity.

- Temperature Control : Maintain 0–5°C during nitration to minimize byproducts (e.g., dinitro derivatives) .

Q. How do computational models predict the reactivity of this compound in drug design?

- DFT Calculations :

- Calculate electrostatic potential maps (e.g., Gaussian 16) to identify nucleophilic/electrophilic sites.

- Simulate hydrolysis kinetics of the nitro group under physiological pH (e.g., pH 7.4) using QM/MM methods.

- Cross-validate with experimental stability data (e.g., HPLC degradation profiles) .

Q. What are the limitations of using this compound in in vivo toxicity studies?

- Challenges :

- Poor aqueous solubility may require formulation with cyclodextrins or PEGylation.

- Nitro groups can be metabolically reduced to reactive amines, confounding toxicity results.

- Mitigation :

- Conduct metabolite profiling via LC-MS/MS.

- Compare with deuterated analogs (e.g., C/H-labeled variants) to track metabolic pathways .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.